Halogen Bonding in 6-Halouracils
Among the three 6-halouracil derivatives (6Clura, 6Brura, 6Iura) studied by single-crystal X-ray diffraction, 6-iodouracil demonstrated the strongest halogen bonding interaction. Hirshfeld surface analysis quantified a 13% reduction in the sum of van der Waals radii for the I⋯O contact atoms relative to the sum of vdW radii—the largest reduction observed across the 6-halouracil series [1]. The C-I⋯O halogen bond in 6-iodouracil showed an RXB ratio of 0.87, the smallest value among the 6-halouracils, indicating the strongest relative interaction strength [2]. In contrast, pure 5-iodouracil crystals exhibit no detectable halogen bonding because conventional N-H⋯O and C-H⋯O hydrogen bonds saturate all potential XB acceptor sites [3].
| Evidence Dimension | Halogen bond strength (vdW radius reduction for I⋯O contact) |
|---|---|
| Target Compound Data | 13% reduction of sum of van der Waals radii; RXB = 0.87 |
| Comparator Or Baseline | 6-chlorouracil (weaker XB, RXB ~0.92); 5-iodouracil (no detectable XB in pure crystals) |
| Quantified Difference | 6-iodouracil: 13% vdW reduction vs. 5-iodouracil: 0% (no XB observed); RXB for 6Iura = 0.87 vs. 6Clura RXB ~0.92 |
| Conditions | Single-crystal X-ray diffraction; Hirshfeld surface analysis; monoclinic P2₁/c space group; crystals grown from aqueous solution at room temperature |
Why This Matters
Procurement of 6-iodouracil rather than 5-iodouracil is mandatory for crystal engineering applications requiring directional halogen bonding interactions.
- [1] Portalone G, et al. Site Selectivity of Halogen Oxygen Bonding in 5- and 6-Haloderivatives of Uracil. Crystals. 2019;9(9):467. Section 3.2, Structural Analysis of 6-Halouracils. doi:10.3390/cryst9090467 View Source
- [2] Portalone G, et al. Site Selectivity of Halogen Oxygen Bonding in 5- and 6-Haloderivatives of Uracil. Crystals. 2019;9(9):467. Section 3.3.2, Hirshfeld Surface Analysis. doi:10.3390/cryst9090467 View Source
- [3] Portalone G, et al. Site Selectivity of Halogen Oxygen Bonding in 5- and 6-Haloderivatives of Uracil. Crystals. 2019;9(9):467. Section 3.1, Structural Analysis of 5-Halouracils. doi:10.3390/cryst9090467 View Source
